Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C12H12BrNO2 . It has a molecular weight of 282.13 .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . They are used in the synthesis of various bioactive compounds and drugs .Physical and Chemical Properties Analysis
This compound is a solid compound . Its SMILES string is CCOC(C1=CC2=C(N1C)C=CC(Br)=C2)=O . The InChI key is RLEUBLNVHZTFOH-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Structural Analysis
Several studies have concentrated on the synthesis of indole derivatives, showcasing methodologies that could potentially apply to Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate. For instance, research on the synthesis and single crystal X-ray analysis of related compounds highlights advanced techniques for determining molecular structures and understanding the chemical properties of such compounds (Da-Yun Luo et al., 2019). Another study delves into the synthesis technology for indole derivatives, optimizing process parameters to achieve high yields and purity, indicative of the intricate processes involved in synthesizing complex organic molecules (Huang Bi-rong, 2013).
Potential Biomedical Applications
Research has also explored the anti-hepatitis B virus activities of Ethyl 5-hydroxy-1H-indole-3-carboxylates, a structurally similar compound, indicating the potential biomedical relevance of indole derivatives. These compounds were found to exhibit significant anti-HBV activity, suggesting a promising area for further investigation into the therapeutic potential of this compound derivatives (Chunshen Zhao et al., 2006). Additionally, indole derivatives have been studied for their antiviral activities, including against influenza A virus, further underscoring the potential pharmaceutical applications of these compounds (Gong Ping, 2006).
Advanced Applications in Organic Chemistry
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-5-9(13)4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTGCTJNYQKJAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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